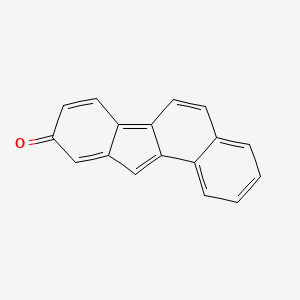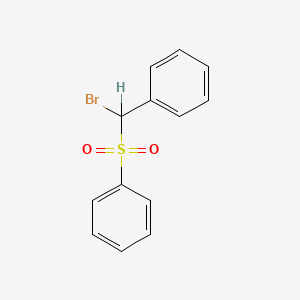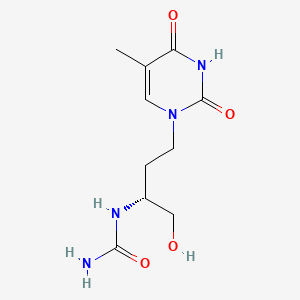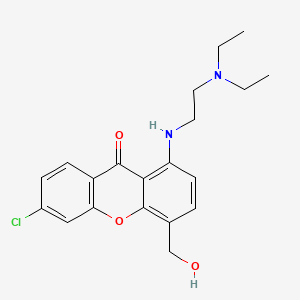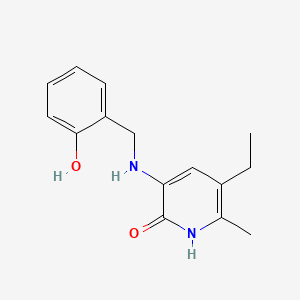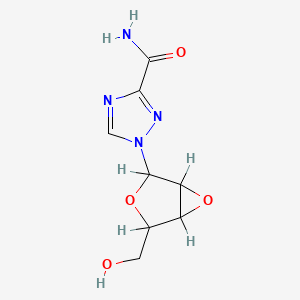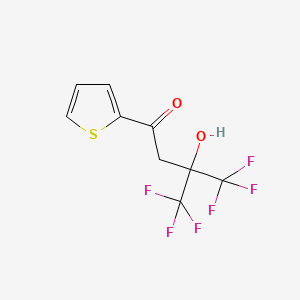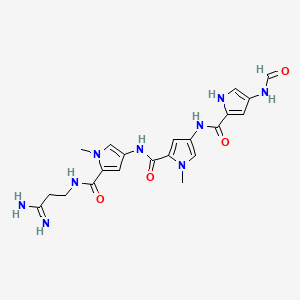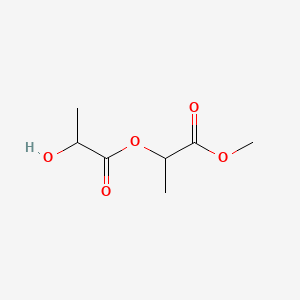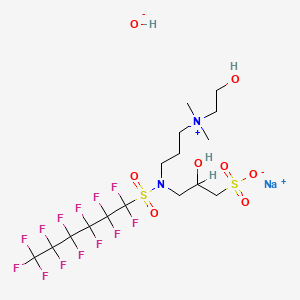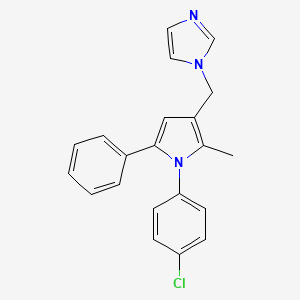
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a phenyl group attached to a pyrrole ring, which is further connected to an imidazole ring.
準備方法
The synthesis of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through various synthetic routes. One common method involves the use of a Cu(II) catalyst in a Mannich base reaction. This method has been found to be effective in producing imidazole derivatives with high yields . The reaction typically involves the condensation of an aldehyde, an amine, and a ketone in the presence of the Cu(II) catalyst under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity of the final product.
化学反応の分析
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole: This compound has a similar imidazole structure but with different substituents, leading to different chemical and biological properties.
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have diverse biological activities.
The uniqueness of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
146204-71-9 |
|---|---|
分子式 |
C21H18ClN3 |
分子量 |
347.8 g/mol |
IUPAC名 |
1-[[1-(4-chlorophenyl)-2-methyl-5-phenylpyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C21H18ClN3/c1-16-18(14-24-12-11-23-15-24)13-21(17-5-3-2-4-6-17)25(16)20-9-7-19(22)8-10-20/h2-13,15H,14H2,1H3 |
InChIキー |
BFVIJENWCJLUTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CN4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


